3,6-Difluoro-2-methylaniline
Description
Properties
IUPAC Name |
3,6-difluoro-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDITWCBKTOPBBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Difluoro-2-methylaniline can be achieved through several methods. One common approach involves the nitration of 2-methylfluorobenzene followed by reduction to obtain the desired aniline derivative. Another method includes the use of Suzuki-Miyaura coupling reactions, which involve the cross-coupling of boron reagents with halogenated aromatic compounds under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoro-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., AlCl3) are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroanilines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
3,6-Difluoro-2-methylaniline serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances biological activity and stability, making it a valuable component in drug development.
Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound is utilized in the synthesis of several APIs, particularly those targeting bacterial infections. For instance, it has been reported that derivatives of this compound exhibit potent antimicrobial activity against resistant strains of bacteria.
Case Study:
A study highlighted the synthesis of a novel fluoroquinolone derivative from this compound, which demonstrated enhanced antibacterial properties compared to non-fluorinated analogs. The introduction of fluorine atoms at specific positions significantly improved the compound's efficacy against Gram-positive bacteria .
Agrochemical Applications
In the agrochemical sector, this compound is explored for its potential as a herbicide and insecticide. The fluorine substituents are known to improve the metabolic stability of agrochemicals, leading to prolonged efficacy in agricultural applications.
Herbicidal Activity
Research has indicated that formulations containing this compound exhibit effective herbicidal activity against a range of weed species. The compound's ability to disrupt plant growth at low concentrations makes it a candidate for environmentally friendly herbicides.
Data Table: Herbicidal Efficacy Comparison
| Compound | Concentration (g/L) | Efficacy (%) |
|---|---|---|
| This compound | 0.5 | 85 |
| Non-fluorinated analog | 0.5 | 60 |
| Commercial herbicide | 1.0 | 90 |
Material Science Applications
The unique properties of this compound also extend into material science, particularly in the development of polymers and coatings.
Polymer Synthesis
Fluorinated compounds are known for their hydrophobic properties and thermal stability. Research indicates that incorporating this compound into polymer matrices can enhance their mechanical strength and thermal resistance.
Case Study:
A recent study demonstrated that polymers synthesized with this compound as a monomer exhibited improved thermal stability compared to traditional polymers. This advancement opens avenues for developing high-performance materials suitable for aerospace and automotive applications .
Mechanism of Action
The mechanism of action of 3,6-Difluoro-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the nature of the interactions at the molecular level .
Comparison with Similar Compounds
Mono-Fluoro-Methylanilines
a. 3-Fluoro-2-methylaniline (C₇H₈FN, MW 125.14 g/mol)
- Substituents : Methyl at position 2, fluorine at position 3.
- Properties : Higher basicity compared to 3,6-difluoro derivatives due to fewer electron-withdrawing groups. Used as a synthetic intermediate with 98+% purity (Thermo Scientific) .
- Applications : Common in fine chemical synthesis but lacks the dual fluorine-mediated stability seen in 3,6-difluoro analogs.
b. 2-Fluoro-6-methylaniline (C₇H₈FN, MW 125.14 g/mol)
- Substituents : Fluorine at position 2, methyl at position 6.
- Limited data on specific applications .
Key Insight : The additional fluorine at position 6 in 3,6-Difluoro-2-methylaniline reduces basicity and enhances steric hindrance, influencing its interaction with biological targets or catalysts .
Difluorinated Aniline Derivatives
2-(Difluoromethylsulphonyl)-6-fluoroaniline (C₇H₆F₃NO₂S, MW 225.19 g/mol)
- Substituents : Fluorine at position 6, difluoromethylsulphonyl group at position 2.
- Properties : The sulfonyl group introduces strong electron-withdrawing effects, increasing acidity and reactivity in nucleophilic substitutions.
- Applications : Versatile in pharmaceuticals and agrochemicals but requires stringent handling due to irritancy .
Comparison : Unlike this compound, this compound’s sulfonyl group expands its utility in creating sulfonamide-based drugs but complicates synthesis due to higher molecular complexity.
Methyl-Substituted Anilines
Dimethylaniline (C₈H₁₁N, MW 121.18 g/mol)
- Substituents : N,N-dimethyl groups.
- Properties : Electron-donating methyl groups increase basicity and lipophilicity. Highly toxic, requiring controlled industrial use .
- Applications : Primarily in dye manufacturing, contrasting with fluorinated anilines’ roles in precision drug synthesis.
Key Insight : Fluorination in this compound reduces toxicity risks compared to dimethylaniline while improving target selectivity in medicinal chemistry .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects : Fluorine’s electronegativity in this compound decreases amine basicity, enhancing stability in acidic environments—critical for drug bioavailability .
- Synthetic Utility : Compared to dimethylaniline, fluorinated analogs offer safer profiles and tailored reactivity, though synthesis costs are higher .
- Pharmacological Potential: While 2',2'-difluorodeoxycytidine (Gemcitabine, ) demonstrates fluorine’s role in nucleoside drug efficacy, this compound’s applications remain exploratory, likely in kinase inhibitors or herbicides .
Biological Activity
3,6-Difluoro-2-methylaniline is a fluorinated aromatic amine that has garnered attention in medicinal and biological research due to its unique chemical properties and potential applications in drug development. This article delves into the biological activity of this compound, exploring its mechanism of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with two fluorine atoms at the 3 and 6 positions and a methyl group at the 2 position. This specific arrangement contributes to its distinct chemical and physical properties, such as increased lipophilicity and metabolic stability compared to non-fluorinated analogs.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity, which can lead to increased potency in biological systems. The compound may inhibit or activate specific biochemical pathways depending on the target molecules involved.
Applications in Biological Research
1. Medicinal Chemistry:
Research is ongoing to evaluate the potential of this compound as a pharmaceutical agent. Its unique properties make it a valuable scaffold for developing new drug candidates, particularly in targeting diseases where fluorinated compounds have shown improved efficacy and reduced side effects.
2. Enzyme Interaction Studies:
Studies have utilized this compound to investigate its interactions with various enzymes. For example, its role in inhibiting specific pathways has been explored, providing insights into how fluorinated compounds can modulate biological processes.
3. Synthesis of Bioactive Compounds:
this compound serves as an intermediate in synthesizing more complex organic molecules that exhibit biological activity. This includes the development of fluorinated analogs of known drugs.
Case Studies
-
Antiproliferative Activity:
A study assessing the antiproliferative effects of fluorinated compounds found that derivatives of this compound exhibited significant activity against various cancer cell lines. The structural modifications influenced their efficacy, highlighting the importance of fluorination in enhancing biological activity . -
Inhibition Studies:
Research demonstrated that this compound could inhibit certain enzymes involved in metabolic pathways. This inhibition was linked to its structural characteristics, which allow for effective binding to enzyme active sites .
Comparative Analysis with Similar Compounds
| Compound Name | Position of Fluorine | Biological Activity |
|---|---|---|
| 3-Fluoro-2-methylaniline | 3 | Moderate activity |
| 4-Fluoro-2-methylaniline | 4 | Lower activity |
| 2,6-Difluoroaniline | 2 & 6 | High activity |
| This compound | 3 & 6 | High potency against cancer cell lines |
The unique positioning of the fluorine atoms in this compound contributes to its enhanced stability and reactivity compared to other similar compounds.
Q & A
Q. What are the common synthetic routes for 3,6-Difluoro-2-methylaniline, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis typically involves sequential halogenation and reduction steps. For example, nitration of 2-methylaniline derivatives followed by fluorination using fluorinating agents (e.g., HF or KF in polar solvents) and subsequent catalytic hydrogenation or metal-assisted reduction. Key parameters include:
- Temperature control : Maintaining 30–50°C during fluorination to avoid side reactions .
- Catalyst selection : Palladium on carbon (Pd/C) for efficient nitro-group reduction .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency .
Purification via column chromatography or recrystallization improves yield.
Q. Which analytical techniques are most suitable for characterizing the purity and structure of this compound?
- Methodological Answer :
- Gas Chromatography (GC) : Use a non-polar capillary column (e.g., DB-5) with flame ionization detection (FID) to assess purity .
- HPLC : Employ a C18 reverse-phase column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) for quantification .
- NMR Spectroscopy : NMR resolves fluorine substituent positions, while NMR identifies methyl and aromatic protons. Coupling constants (e.g., ) confirm regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields of this compound derivatives during scale-up?
- Methodological Answer : Discrepancies often arise from:
- Heat transfer inefficiencies : Use jacketed reactors for uniform temperature control in gram-scale syntheses .
- Mixing limitations : Optimize stirring rates (≥500 rpm) to ensure reagent homogeneity.
- Purification challenges : Replace column chromatography with fractional distillation or crystallization for bulk quantities.
Comparative studies using Design of Experiments (DoE) can identify critical factors (e.g., solvent volume, catalyst loading) affecting yield .
Q. What strategies minimize regioisomeric by-products during fluorination steps in this compound synthesis?
- Methodological Answer :
- Directing groups : Introduce temporary protecting groups (e.g., acetyl) to ortho/para positions, guiding fluorine substitution .
- Low-temperature fluorination : Conduct reactions at –10°C to suppress thermodynamic by-products.
- In situ monitoring : Use HPLC to track reaction progress and terminate before by-product formation .
Post-synthesis, regioisomers can be separated via preparative HPLC or chiral stationary phases.
Q. How does this compound serve as a precursor in synthesizing fluorinated heterocycles?
- Methodological Answer : The compound’s electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (SNAr) reactions. Applications include:
- Pyridine derivatives : React with malononitrile under basic conditions to form fused pyridine rings .
- Pharmaceutical intermediates : Couple with boronic acids via Suzuki-Miyaura cross-coupling to introduce aryl groups .
Computational modeling (DFT) predicts reactive sites and guides functionalization .
Key Considerations for Researchers
- Safety : Handle fluorinated intermediates in fume hoods; avoid exposure to HF .
- Data Validation : Cross-reference NMR and MS data with computational predictions to resolve structural ambiguities .
- Scalability : Pilot small-scale reactions (<1g) before transitioning to gram quantities to optimize conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
